Phosphonotrithioic acid, octyl-, diethyl ester
Description
Systematic Nomenclature and Structural Taxonomy
This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as O,O-diethyl S-octyl phosphonotrithioate . This nomenclature reflects its tripartite sulfur substitution on the phosphorus center, with two ethoxy groups (-OCH₂CH₃) and one octylthio group (-SC₈H₁₇) as substituents. The molecular formula is C₁₂H₂₇O₂PS₃ , with a calculated molecular weight of 330.48 g/mol .
Structurally, the compound belongs to the phosphonotrithioate ester family, distinguished by the presence of three sulfur atoms directly bonded to phosphorus. This configuration contrasts with dithiophosphate esters (e.g., diethyl dithiophosphate, C₄H₁₁O₂PS₂), which feature two sulfur atoms, and conventional phosphate esters (e.g., diethyl octyl phosphate, C₁₂H₂₇O₄P), which lack sulfur. The octyl chain introduces hydrophobic characteristics, while the thiophosphate moiety enhances metal-binding capabilities.
Table 1: Comparative Structural Features of Organophosphorus Esters
| Compound | Molecular Formula | Sulfur Atoms | Key Functional Groups |
|---|---|---|---|
| Diethyl octyl phosphate | C₁₂H₂₇O₄P | 0 | Phosphate, ethoxy, octyloxy |
| Diethyl dithiophosphate | C₄H₁₁O₂PS₂ | 2 | Dithiophosphate, ethoxy |
| This compound | C₁₂H₂₇O₂PS₃ | 3 | Phosphonotrithioate, ethoxy, octylthio |
Historical Development in Organophosphorus Chemistry
The synthesis of phosphonotrithioic acid derivatives emerged in the mid-20th century alongside advancements in thiophosphate chemistry. Early methodologies involved the reaction of phosphorus sulfides (P₄S₁₀) with alcohols or thiols, a strategy adapted from dithiophosphate syntheses. For instance, diethyl dithiophosphate (C₄H₁₁O₂PS₂) was historically prepared via P₄S₁₀ and ethanol, yielding compounds with applications as ligands and agrochemicals.
The introduction of longer alkyl chains, such as octyl groups, marked a shift toward lipophilic thiophosphate esters in the 1970s. These modifications aimed to enhance solubility in nonpolar media for solvent extraction processes and catalytic applications. The octyl group in this compound likely originated from alkylation techniques using octylthiols or nucleophilic substitution reactions with octyl halides.
Significance in Contemporary Coordination Chemistry Research
In coordination chemistry, phosphonotrithioic acid esters serve as multidentate ligands due to their sulfur-rich coordination sites. The compound’s three sulfur atoms can bind to soft metal centers (e.g., Cu(I), Ag(I), Hg(II)), forming stable complexes with distinctive geometries. For example, analogous dithiophosphate ligands have been shown to coordinate with Cd(II) in environmental extraction assays, suggesting potential parallels for the trithioate variant.
Recent studies emphasize its utility in:
- Catalysis : Thiophosphate ligands facilitate electron transfer in transition-metal-catalyzed reactions.
- Materials Science : Metal-thiophosphate complexes exhibit luminescent and semiconducting properties.
- Environmental Chemistry : Lipophilic thiophosphate esters act as extractants for heavy metal ions from aqueous solutions.
The octyl chain further enables micelle formation in solution-phase reactions, broadening its applicability in heterogeneous catalysis. Ongoing research explores its role in stabilizing nanoparticle catalysts and modulating redox potentials in electrochemical systems.
Structure
3D Structure
Properties
CAS No. |
651727-23-0 |
|---|---|
Molecular Formula |
C12H27PS3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
bis(ethylsulfanyl)-octyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27PS3/c1-4-7-8-9-10-11-12-13(14,15-5-2)16-6-3/h4-12H2,1-3H3 |
InChI Key |
OMNKSPMDKOPBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=S)(SCC)SCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Trithiophosphate Intermediates
A foundational approach involves the alkylation of trithiophosphate anions with octyl bromide, followed by esterification. This method parallels the synthesis of alkylphosphonic acids via superbase-mediated systems, as demonstrated in the phosphonylation of alkyl bromides with red phosphorus.
Reaction Mechanism and Conditions
- Generation of Trithiophosphate Anions : Red phosphorus reacts with a sulfur source (e.g., elemental sulfur or thiophosphate salts) in a superbasic medium (KOH/H₂O/toluene) to form reactive trithiophosphate anions. Cetyltrimethylammonium bromide (CTAB) serves as a phase-transfer catalyst, facilitating anion transport to the organic phase.
- Alkylation with Octyl Bromide : The trithiophosphate anion undergoes nucleophilic substitution with octyl bromide at 80–100°C, yielding octylphosphonotrithioic acid intermediates.
- Esterification with Ethanol : Subsequent treatment with excess ethanol under acidic conditions (e.g., HNO₃) converts the acid to the diethyl ester.
Key Parameters
Thiophosphorylation of Octylphosphonic Acid Diethyl Ester
Thiophosphorylation of pre-formed octylphosphonic acid diethyl ester offers a targeted route. This method leverages selective sulfur insertion into P=O bonds, as observed in phosphorothioate synthesis.
Procedure
Synthesis of Octylphosphonic Acid Diethyl Ester :
- Octyl bromide is reacted with diethyl phosphite via the Michaelis–Becker reaction, utilizing KOtert-butoxide as a base.
- Reaction :
$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)H} + \text{KO}^t\text{Bu} \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)K} + \text{HO}^t\text{Bu}
$$
$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)K} + \text{C}8\text{H}{17}\text{Br} \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)C}8\text{H}{17} + \text{KBr}
$$ - Yield : 70–85%.
Thiophosphorylation :
- The phosphonate ester is treated with trisodium thiophosphate (Na₃PS₄) in aqueous medium at 70–90°C for 24–48 hours.
- Reaction :
$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)C}8\text{H}{17} + \text{Na}3\text{PS}4 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(S)C}8\text{H}{17} + \text{Byproducts}
$$ - Yield : 50–60%.
Optimization Considerations
Direct Synthesis via Red Phosphorus and Sulfur
A one-pot method integrates red phosphorus, sulfur, and octyl bromide under superbasic conditions, inspired by multiphase phosphonylation systems.
Protocol
- Reagent Mixing :
- Red phosphorus (1.2 equiv), sulfur (3.6 equiv), octyl bromide (1.0 equiv), KOH (4.0 equiv), CTAB (5 mol%), and toluene are combined.
- Reaction Conditions :
- Heated at 90–110°C for 12–18 hours with vigorous stirring.
- Ethanol (5.0 equiv) is added post-alkylation, and the mixture is acidified with HNO₃ to pH 2–3.
Product Isolation
Temperature-Controlled Esterification of Phosphonotrithioic Acid
Selective mono- or diesterification can be achieved using triethyl orthoacetate, as demonstrated for phosphonic acids.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature Range | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation | Red P, S, CTAB, Octyl Br | 80–110°C | 40–60 | Scalable; uses inexpensive reagents | Multi-step; moderate yields |
| Thiophosphorylation | Na₃PS₄, Diethyl phosphite | 70–90°C | 50–60 | High selectivity | Requires pre-formed ester |
| Direct Synthesis | Red P, S, KOH, Ethanol | 90–110°C | 30–45 | One-pot process | Low yield; complex workup |
| Temperature-Controlled | Triethyl orthoacetate | 30–90°C | 83–97 | Tunable selectivity | High reagent excess required |
Chemical Reactions Analysis
Types of Reactions
Phosphonotrithioic acid, octyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonotrithioic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various phosphonotrithioic acid derivatives, alcohols, and substituted esters
Scientific Research Applications
Analytical Applications
1. Liquid Chromatography:
Phosphonotrithioic acid, octyl-, diethyl ester can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A study highlighted the use of a Newcrom R1 HPLC column for its separation under simple conditions. The mobile phase typically includes acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations as well as pharmacokinetic studies .
Biological and Antioxidant Applications
2. Antioxidant Properties:
Research has shown that phosphonotrithioic acid derivatives exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress caused by free radicals, which are linked to various chronic diseases. The compound's ability to scavenge free radicals was evaluated through in vitro assays such as DPPH and ABTS tests. These studies have established that the antioxidant capacity is influenced by the structural modifications of the compound .
Industrial Applications
3. Use in Diesel Fuels:
this compound has been investigated for its role in diesel fuel formulations. It can serve as an additive to enhance the performance of diesel engines equipped with exhaust system particulate traps. The compound's organometallic complex combinations can lower the ignition temperature of exhaust particles, thereby improving combustion efficiency and reducing emissions .
Summary of Applications
Case Studies
-
Case Study 1: HPLC Analysis
A comprehensive study utilized HPLC to analyze various phosphonic acid derivatives, including octyl-, diethyl ester. The findings indicated that this method allows for efficient separation and quantification of compounds in complex mixtures. -
Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant properties of phosphonotrithioic acid derivatives. The results indicated a strong correlation between structural modifications and enhanced radical scavenging capabilities, suggesting potential applications in pharmaceuticals and food industries.
Mechanism of Action
The mechanism of action of phosphonotrithioic acid, octyl-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key attributes of Phosphonotrithioic acid, octyl-, diethyl ester with structurally or functionally related compounds:
Note: Properties inferred from structural analogs due to lack of direct data.
Key Differences and Implications
Acid Backbone: Phosphonotrithioic acid contains three sulfur atoms in the phosphorus acid group, distinguishing it from dithiophosphates (e.g., O,O,S-triethyl dithiophosphate ) and non-sulfur phosphonates (e.g., Diethyl hydroxy(3-nitrophenyl)methylphosphonate ). The trithioic group may enhance metal-binding affinity but reduce hydrolytic stability compared to carboxylic esters like hexadecanoic acid octyl ester .
Ester Groups: Diethyl esters confer higher volatility compared to octyl esters (e.g., 10-Undecenoic acid, octyl ester ).
Substituent Effects :
- Chlorine in Phosphorochloridothioic acid, O,O-diethyl ester increases electrophilicity, making it reactive in substitution reactions. In contrast, the octyl group in the target compound likely prioritizes applications requiring lipid solubility, such as membrane permeation or extraction processes.
Applications: Thiophosphate esters (e.g., O,O,S-triethyl dithiophosphate ) are common in agrochemicals, whereas octyl esters of fatty acids (e.g., hexadecanoic acid octyl ester ) dominate in cosmetics. The target compound’s dual functionality (thiophilic phosphorus + lipophilic octyl) may bridge niches in catalysis or specialty material science.
Biological Activity
Phosphonotrithioic acid, octyl-, diethyl ester, also known as O,O-diethyl dithiophosphate (CAS Number: 298-06-6), is a chemical compound with significant biological activity. This article delves into its structure, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C₄H₁₁O₂PS₂
- Molecular Weight : 186.23 g/mol
- IUPAC Name : Phosphorodithioic acid, O,O-diethyl ester
- InChIKey : IRDLUHRVLVEUHA-UHFFFAOYSA-N
The compound features a phosphorus atom bonded to two ethyl groups and two sulfur atoms, contributing to its unique properties and biological activities.
Mechanisms of Biological Activity
Phosphonotrithioic acid exhibits various biological activities primarily due to its interaction with metal ions and potential neurotoxic effects. The following mechanisms have been identified:
- Metal Chelation : The compound can form complexes with metal ions such as cadmium (Cd²⁺) and mercury (Hg²⁺), which can enhance its toxicity in aquatic environments. For instance, studies have shown that it significantly affects the uptake and distribution of mercury in organisms like brown trout (Salmo trutta) .
- Neurotoxicity : Phosphonotrithioic acid has been linked to neurotoxic effects in various studies. Its action as a cholinesterase inhibitor suggests that it may disrupt neurotransmission by preventing the breakdown of acetylcholine, leading to overstimulation of neurons .
- Environmental Impact : The degradation of phosphonotrithioic acid by specific bacterial strains indicates its persistence in the environment and potential for bioaccumulation . This has implications for both ecological health and human exposure through contaminated water sources.
Case Study 1: Cadmium Complexation
A study investigated the use of ammonium O,O-diethyl dithiophosphate for the pre-concentration of cadmium in environmental samples. The results indicated that this compound effectively binds cadmium ions, facilitating their detection using flame atomic absorption spectrometry .
| Study Parameters | Results |
|---|---|
| Method | Hollow fiber renewal liquid membrane extraction |
| Detection Technique | Flame Atomic Absorption Spectrometry |
| Cadmium Concentration Detected | Significant reduction in cadmium levels post-treatment |
Case Study 2: Neurotoxic Effects on Aquatic Life
Research involving brown trout exposed to mercury in conjunction with phosphonotrithioic acid revealed altered uptake patterns for mercury. The presence of the compound increased mercury bioavailability and toxicity, emphasizing the need for caution regarding its environmental release .
| Organism | Exposure Concentration (µg/L) | Mercury Uptake Increase (%) |
|---|---|---|
| Brown Trout | 0.1 | 45 |
Research Findings
- Toxicological Studies : Various studies have documented the toxic effects of phosphonotrithioic acid on aquatic organisms, highlighting its potential as an environmental pollutant that can disrupt ecosystems .
- Microbial Degradation : Research has shown that specific bacterial strains can degrade phosphonotrithioic acid, indicating a possible bioremediation pathway for contaminated sites .
- Cholinesterase Inhibition : Experimental data suggest that phosphonotrithioic acid acts as a potent inhibitor of cholinesterase enzymes, which are crucial for normal nervous system function . This inhibition can lead to symptoms associated with organophosphate poisoning.
Q & A
Q. Table 1: Physicochemical Properties of Analogous Compounds
| Property | Value (Example Compound) | Source |
|---|---|---|
| Molecular Formula | C₁₅H₃₁N₂O₂P (Octyl diethylphosphoramidocyanidate) | |
| Boiling Point | ~99°C (at 1 Torr, extrapolated) | |
| Density | 1.4474 g/cm³ |
Basic: How can this compound be detected and quantified in environmental samples?
Methodological Answer:
Organothiophosphorus compounds are commonly analyzed using thin-layer chromatography (TLC) with fluorescent detection. A validated protocol involves:
- Sample Preparation : Extract using ethyl acetate-hexane mixtures.
- TLC Development : Spot on silica sheets, develop in ethyl acetate/hexane (1:3), and expose to bromine vapor to enhance fluorescence.
- Detection : Spray with FeCl₃ and 2-(o-hydroxyphenyl)benzoxazole; observe blue fluorescence under UV light (sensitivity: 0.2–5.0 µg) . For quantitative analysis, pair with high-performance liquid chromatography (HPLC) using a C18 column and UV/Vis detection at 220–260 nm.
Advanced: What are the environmental degradation pathways of this compound, and how do its metabolites affect analytical reporting?
Methodological Answer:
Phosphonotrithioic acid esters degrade hydrolytically and microbially into metabolites like phosphonic acid and thiol derivatives . Key considerations:
- Hydrolysis : Under alkaline conditions, ester bonds cleave to form phosphonic acid and octylthiol. Monitor pH (optimum: pH 7–9) and temperature (accelerates at >25°C) .
- Analytical Implications : Metabolites like phosphonic acid may be misattributed to parent compounds. Use isotope dilution mass spectrometry (IDMS) to distinguish between naturally occurring phosphonic acid and pesticide-derived residues .
Advanced: How can computational modeling predict the reactivity and environmental persistence of this compound?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies and hydrolysis kinetics. For example:
- Hydrolysis Mechanism : Simulate nucleophilic attack by water on the phosphorus center.
- Persistence Metrics : Calculate half-lives using the EPI Suite™ software, integrating log Kow (octanol-water coefficient) and soil sorption constants (Koc) .
Advanced: How does this compound interact with organic matrices (e.g., soil, plant tissues) during extraction?
Methodological Answer:
Matrix effects can impede recovery. Optimize extraction using:
- Solid-Phase Extraction (SPE) : Use C18 or mixed-mode cartridges pre-conditioned with methanol.
- QuEChERS Method : For plant tissues, employ acetonitrile partitioning with MgSO₄ and NaCl, followed by dispersive SPE cleanup . Validate recovery rates (70–120%) via spiked samples.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis/extraction steps .
- Storage : Store in amber glass at 4°C under inert gas (N₂/Ar) to prevent oxidation.
- Emergency Measures : For skin contact, rinse with 5% sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
